molecular formula C21H24N2O2 B2817008 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol CAS No. 1018146-56-9

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol

Cat. No.: B2817008
CAS No.: 1018146-56-9
M. Wt: 336.435
InChI Key: CCKKSTKXUGKKGV-UHFFFAOYSA-N
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Description

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Propanol Chain: The propanol chain can be attached through a nucleophilic substitution reaction involving a suitable alkyl halide and the benzodiazole core.

    Etherification: The final step involves the etherification of the propanol chain with 4-ethylphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzodiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive benzodiazoles.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol would depend on its specific biological target. Generally, benzodiazoles exert their effects by interacting with specific receptors or enzymes, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzodiazole: A simpler benzodiazole derivative with known biological activity.

    2-Cyclopropyl-1H-benzodiazole: A compound with a similar cyclopropyl group attached to the benzodiazole core.

    4-Ethylphenol: A phenolic compound with an ethyl group, similar to the phenoxy group in the target compound.

Uniqueness

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other benzodiazole derivatives.

Properties

IUPAC Name

1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-15-7-11-18(12-8-15)25-14-17(24)13-23-20-6-4-3-5-19(20)22-21(23)16-9-10-16/h3-8,11-12,16-17,24H,2,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKSTKXUGKKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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